![molecular formula C13H13ClN2O2 B3274077 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one CAS No. 601514-54-9](/img/structure/B3274077.png)
2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one
Overview
Description
2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one, also known as AG1478, is a synthetic small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. The overexpression of EGFR has been linked to various types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one specifically targets the EGFR tyrosine kinase, which is a key component of the EGFR signaling pathway. Upon binding of the ligand to the extracellular domain of EGFR, the receptor undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling pathways. 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one binds to the ATP-binding site of the tyrosine kinase domain, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one has been shown to have potent inhibitory effects on the growth and proliferation of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis and inhibit angiogenesis. In addition, 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one in lab experiments is its specificity for the EGFR tyrosine kinase. This allows for the selective inhibition of the EGFR signaling pathway without affecting other signaling pathways. However, one limitation of using 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one. One potential direction is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another direction is the investigation of the role of EGFR signaling in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the combination of 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance its efficacy.
Scientific Research Applications
2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis.
properties
IUPAC Name |
2-chloro-5-cyclobutyl-7-methoxy-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-18-8-5-9(7-3-2-4-7)11-10(6-8)15-13(14)16-12(11)17/h5-7H,2-4H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGHBCYTSQVBQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)N=C(NC2=O)Cl)C3CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216322 | |
Record name | 4(3H)-Quinazolinone, 2-chloro-5-cyclobutyl-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one | |
CAS RN |
601514-54-9 | |
Record name | 4(3H)-Quinazolinone, 2-chloro-5-cyclobutyl-7-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601514-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4(3H)-Quinazolinone, 2-chloro-5-cyclobutyl-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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